molecular formula C7H8O2 B14484077 [(1S)-7-Oxabicyclo[4.1.0]hepta-2,4-dien-2-yl]methanol CAS No. 64790-60-9

[(1S)-7-Oxabicyclo[4.1.0]hepta-2,4-dien-2-yl]methanol

Cat. No.: B14484077
CAS No.: 64790-60-9
M. Wt: 124.14 g/mol
InChI Key: YKDMOMJEBWMWTM-MLWJPKLSSA-N
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Description

[(1S)-7-Oxabicyclo[410]hepta-2,4-dien-2-yl]methanol is a bicyclic compound with a unique structure that includes an oxirane ring fused to a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1S)-7-Oxabicyclo[4.1.0]hepta-2,4-dien-2-yl]methanol typically involves the cyclization of suitable precursors under specific conditions. One common method is the cycloisomerization of 1,6-enynes using transition metal catalysts such as platinum (II) or gold (I) . The reaction conditions often include the use of solvents like dichloromethane and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

[(1S)-7-Oxabicyclo[4.1.0]hepta-2,4-dien-2-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxirane ring to a diol.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Diols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, [(1S)-7-Oxabicyclo[4.1.0]hepta-2,4-dien-2-yl]methanol serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows for the formation of diverse chemical entities through ring-opening reactions and other transformations .

Biology and Medicine

The compound has potential applications in medicinal chemistry as a scaffold for drug development. Its ability to undergo various chemical modifications makes it a valuable starting material for the synthesis of biologically active molecules.

Industry

In the materials science field, this compound can be used in the development of new polymers and materials with unique properties. Its rigid bicyclic structure can impart desirable mechanical and thermal properties to the resulting materials.

Mechanism of Action

The mechanism by which [(1S)-7-Oxabicyclo[4.1.0]hepta-2,4-dien-2-yl]methanol exerts its effects depends on the specific application. In chemical reactions, the strain in the bicyclic ring system can drive the reaction forward, making it a reactive intermediate. In biological systems, the compound can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexene oxide: Similar in structure but lacks the additional methanol group.

    1,2-Epoxycyclohexane: Another epoxide with a similar ring structure.

    Bicyclo[4.1.0]heptane: Lacks the oxirane ring but has a similar bicyclic framework.

Uniqueness

[(1S)-7-Oxabicyclo[4.1.0]hepta-2,4-dien-2-yl]methanol is unique due to the presence of both an oxirane ring and a methanol group, which allows for a wider range of chemical reactions and applications compared to its analogs .

Properties

CAS No.

64790-60-9

Molecular Formula

C7H8O2

Molecular Weight

124.14 g/mol

IUPAC Name

[(1S)-7-oxabicyclo[4.1.0]hepta-2,4-dien-2-yl]methanol

InChI

InChI=1S/C7H8O2/c8-4-5-2-1-3-6-7(5)9-6/h1-3,6-8H,4H2/t6?,7-/m0/s1

InChI Key

YKDMOMJEBWMWTM-MLWJPKLSSA-N

Isomeric SMILES

C1=CC2[C@@H](O2)C(=C1)CO

Canonical SMILES

C1=CC2C(O2)C(=C1)CO

Origin of Product

United States

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